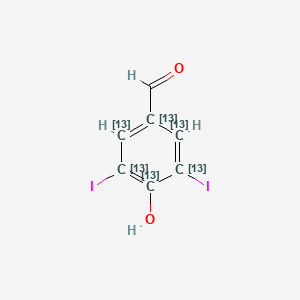
(R)-Modafinil-d10 Carboxylate Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-Modafinil-d10 Carboxylate Methyl Ester” is a derivative of a carboxylic acid in which the hydrogen atom of the hydroxyl group has been replaced with an alkyl group . The structure is the product of a carboxylic acid (the R-portion) and an alcohol (the R’-portion) .
Synthesis Analysis
The synthesis of “®-Modafinil-d10 Carboxylate Methyl Ester” involves the reaction of carboxylic acids with diazomethane to produce methyl esters . Due to the high reactivity of diazomethane, it is produced in-situ and then immediately reacted with the carboxylic acid to produce the methyl ester . The first step of the mechanism is a simple acid-base reaction to deprotonate the carboxylic acid .Molecular Structure Analysis
The molecular structure of “®-Modafinil-d10 Carboxylate Methyl Ester” consists of a carboxylic acid (the R-portion) and an alcohol (the R’-portion). The carboxylate is then the nucleophile of an S N 2 reaction with protonated diazomethane to produce the methyl ester .Chemical Reactions Analysis
Esters, including “®-Modafinil-d10 Carboxylate Methyl Ester”, undergo hydrolysis, which is catalyzed by either an acid or a base . Acidic hydrolysis of an ester gives a carboxylic acid and an alcohol, while basic hydrolysis of an ester gives a carboxylate salt and an alcohol .Physical And Chemical Properties Analysis
Esters are neutral compounds and are incapable of engaging in intermolecular hydrogen bonding with one another. Therefore, they have considerably lower boiling points than their isomeric carboxylic acids counterparts .Mécanisme D'action
Safety and Hazards
While specific safety and hazard information for “®-Modafinil-d10 Carboxylate Methyl Ester” is not available, general safety measures for handling esters include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using the product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Orientations Futures
While specific future directions for “®-Modafinil-d10 Carboxylate Methyl Ester” are not available, research in the field of ester synthesis is ongoing. For instance, methyl carboxylate esters have been used as additives to promote the zeolite catalysed formation of dimethly ether (DME) from methanol . This suggests potential future applications of “®-Modafinil-d10 Carboxylate Methyl Ester” in similar reactions.
Propriétés
Numéro CAS |
1217748-02-1 |
|---|---|
Nom du produit |
(R)-Modafinil-d10 Carboxylate Methyl Ester |
Formule moléculaire |
C16H16O3S |
Poids moléculaire |
298.422 |
Nom IUPAC |
methyl 2-[(R)-bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetate |
InChI |
InChI=1S/C16H16O3S/c1-19-15(17)12-20(18)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3/t20-/m1/s1/i2D,3D,4D,5D,6D,7D,8D,9D,10D,11D |
Clé InChI |
JFMZFATUMFWKEA-YKRCXYMMSA-N |
SMILES |
COC(=O)CS(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Synonymes |
2-[(R)-(Diphenylmethyl-d10)sulfinyl]-acetic Acid Methyl Ester; _x000B_Methyl (R)-(benzhydrylsulfinyl-d10)acetate; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10,11-Dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxylic Acid Ethyl Ester](/img/structure/B565357.png)
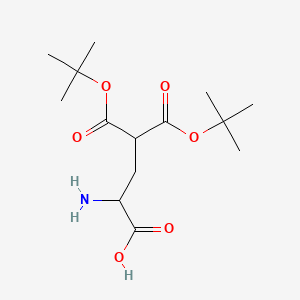
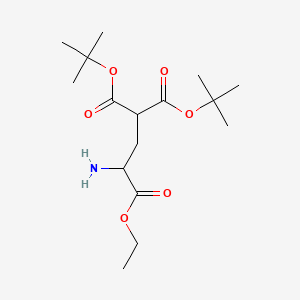
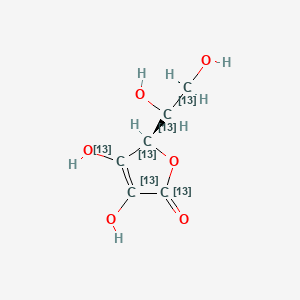
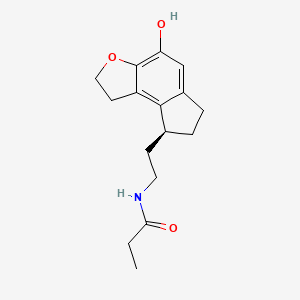
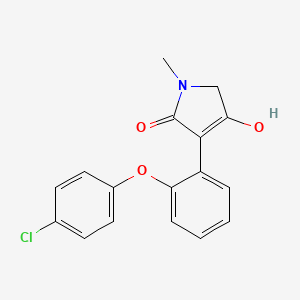
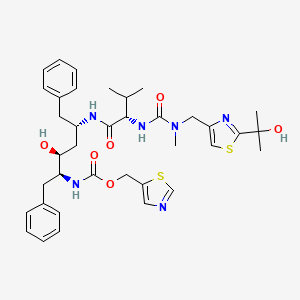
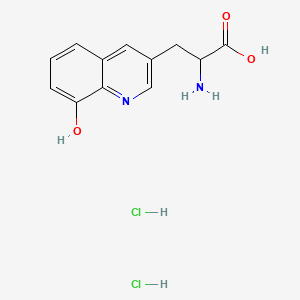
![4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2](/img/structure/B565372.png)
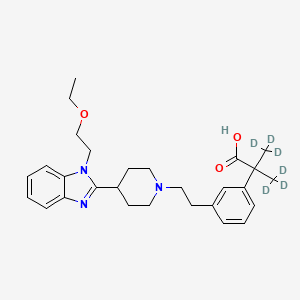
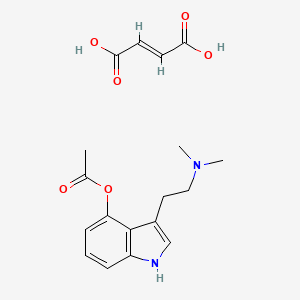
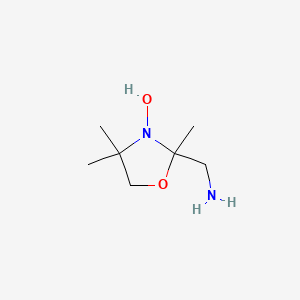
![2-[[(Ethoxycarbonyl)amino]methyl]-2-methyl Doxyl](/img/structure/B565376.png)
